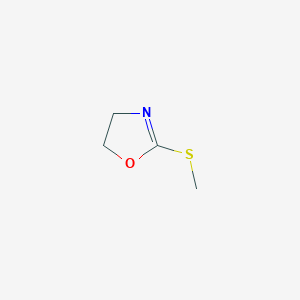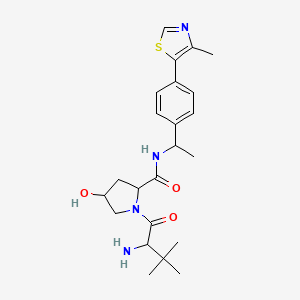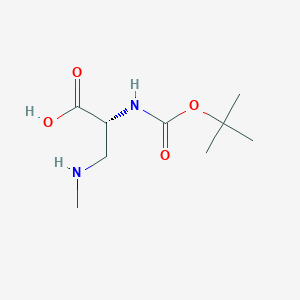
2-Methylthiooxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiooxazoline is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of oxazoline, which is a five-membered ring containing one oxygen and one nitrogen atom The presence of the methylthio group (-SCH3) at the 2-position of the oxazoline ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthiooxazoline can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanethiol with an appropriate aldehyde or ketone under acidic conditions. This reaction leads to the formation of the oxazoline ring with the methylthio group at the 2-position. Another method involves the cyclization of N-(2-hydroxyethyl)thioamides under dehydrating conditions, which results in the formation of the oxazoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of starting materials and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiooxazoline undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazoline ring can be reduced to form the corresponding thiazolidine derivative.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the oxazoline ring.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions at the methylthio group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylthiooxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylthiooxazoline depends on its specific application. In general, the presence of the sulfur and nitrogen atoms in its structure allows it to interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved can vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-oxazoline: Similar in structure but lacks the sulfur atom. It is used in polymer chemistry and as a ligand in coordination chemistry.
2-Methylthio-4,5-dihydrothiazole: Contains a sulfur atom in a different position and has different reactivity and applications.
2-Amino-2-thiazoline: Contains an amino group instead of the oxazoline ring, leading to different chemical properties and uses.
Uniqueness
2-Methylthiooxazoline is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C4H7NOS |
|---|---|
Molecular Weight |
117.17 g/mol |
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C4H7NOS/c1-7-4-5-2-3-6-4/h2-3H2,1H3 |
InChI Key |
XDIASJCZMJPICQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)


![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)






![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)
![2-[2-[2,6-Dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol](/img/structure/B13397080.png)
